N-(4-ethoxyphenyl)-4-fluorobenzamide N-(4-ethoxyphenyl)-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 101398-03-2
VCID: VC21315435
InChI: InChI=1S/C15H14FNO2/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11/h3-10H,2H2,1H3,(H,17,18)
SMILES: CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Molecular Formula: C15H14FNO2
Molecular Weight: 259.27 g/mol

N-(4-ethoxyphenyl)-4-fluorobenzamide

CAS No.: 101398-03-2

Cat. No.: VC21315435

Molecular Formula: C15H14FNO2

Molecular Weight: 259.27 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-4-fluorobenzamide - 101398-03-2

Specification

CAS No. 101398-03-2
Molecular Formula C15H14FNO2
Molecular Weight 259.27 g/mol
IUPAC Name N-(4-ethoxyphenyl)-4-fluorobenzamide
Standard InChI InChI=1S/C15H14FNO2/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11/h3-10H,2H2,1H3,(H,17,18)
Standard InChI Key FQTIQPHECPJFOJ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Introduction

Overview of N-(4-ethoxyphenyl)-4-fluorobenzamide

N-(4-ethoxyphenyl)-4-fluorobenzamide is a chemical compound with the molecular formula C15H14FNO2C_{15}H_{14}FNO_2 and a molecular weight of approximately 259.27 g/mol. It is categorized under the class of amides, specifically aromatic amides, and features both an ethoxy group and a fluorine atom attached to its phenyl rings. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Structural Features

The compound consists of:

  • An ethoxy group (OCH2CH3-OCH_2CH_3) attached to one phenyl ring.

  • A fluorine substituent on another phenyl ring.

  • An amide functional group (C(=O)N-C(=O)N-) connecting the two aromatic systems.

Synthesis Methods

N-(4-ethoxyphenyl)-4-fluorobenzamide can be synthesized through various methods, typically involving the reaction of ethoxy-substituted anilines with appropriate acylating agents under controlled conditions.

General Synthetic Route

  • Starting Materials:

    • Ethoxy-substituted aniline

    • Fluorinated acyl chloride or anhydride

  • Procedure:

    • The ethoxy-substituted aniline is reacted with the acyl chloride in the presence of a base (such as triethylamine) to form the amide bond.

    • The reaction mixture is stirred at room temperature or heated as necessary to facilitate complete conversion.

  • Purification:

    • The product can be purified through recrystallization or chromatography techniques.

Biological Activity and Applications

Research indicates that N-(4-ethoxyphenyl)-4-fluorobenzamide exhibits potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Studies have shown that compounds featuring sulfonamide structures, including derivatives like N-(4-ethoxyphenyl)-4-fluorobenzamide, can inhibit bacterial growth effectively, showcasing potential as antimicrobial agents.

Anticancer Potential

The compound's ability to interact with biological targets suggests it may serve as a lead compound in developing anticancer therapies by inhibiting specific enzymes involved in tumor growth.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-4-fluorobenzamide exerts its biological effects primarily involves enzyme inhibition:

  • The compound mimics natural substrates, thereby blocking active sites on enzymes critical for metabolic processes.

  • This inhibition disrupts essential pathways in bacteria and cancer cells, leading to reduced growth or cell death.

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